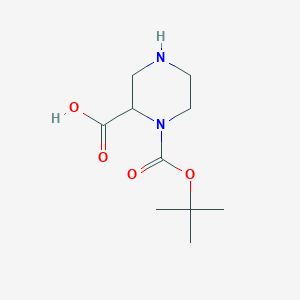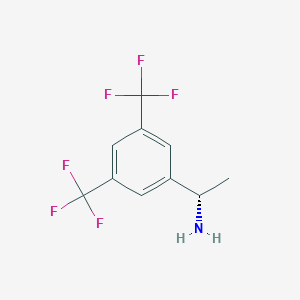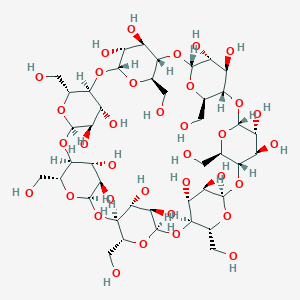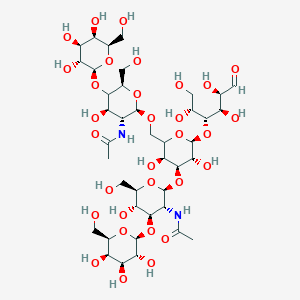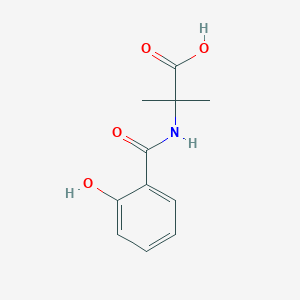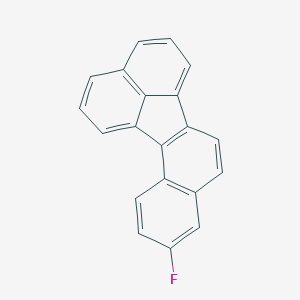
10-Fluorobenzo(j)fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Fluorobenzo(j)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) compound that contains two fused rings. It is a synthetic compound that has been used in scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of 10-Fluorobenzo(j)fluoranthene is not fully understood. However, it is believed to exert its effects by binding to DNA and causing DNA damage. This can lead to mutations and other genetic changes that can contribute to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
10-Fluorobenzo(j)fluoranthene has been shown to have a range of biochemical and physiological effects, including inducing oxidative stress, activating inflammatory pathways, and disrupting cellular signaling pathways. It has also been shown to be toxic to cells and to cause DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10-Fluorobenzo(j)fluoranthene in lab experiments is that it is a well-characterized compound that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it is a synthetic compound that may not accurately reflect the toxicity of natural 10-Fluorobenzo(j)fluoranthenes found in the environment.
Direcciones Futuras
For research on 10-Fluorobenzo(j)fluoranthene include developing new analytical methods for detecting and quantifying it in environmental samples, studying its effects on different cell types and tissues, and investigating its potential as a therapeutic agent for cancer and other diseases. Additionally, research could focus on developing new materials and technologies that incorporate 10-Fluorobenzo(j)fluoranthene.
Métodos De Síntesis
10-Fluorobenzo(j)fluoranthene can be synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig coupling. The Suzuki coupling method involves the reaction of 2,7-dibromofluorene and 4-bromo-1-fluorobenzene with a palladium catalyst and a base. The Sonogashira coupling method involves the reaction of 2,7-dibromofluorene and 4-ethynyl-1-fluorobenzene with a copper catalyst and a base. The Buchwald-Hartwig coupling method involves the reaction of 2,7-dibromofluorene and 4-fluoroaniline with a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
10-Fluorobenzo(j)fluoranthene has been used in scientific research for various purposes, including as a fluorescent probe for detecting DNA damage, as a model compound for studying the toxicity of 10-Fluorobenzo(j)fluoranthenes, and as a reference compound for developing analytical methods for 10-Fluorobenzo(j)fluoranthenes. It has also been used in the development of new materials, such as organic light-emitting diodes and solar cells.
Propiedades
Número CAS |
129286-37-9 |
|---|---|
Nombre del producto |
10-Fluorobenzo(j)fluoranthene |
Fórmula molecular |
C20H11F |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
6-fluoropentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,6,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C20H11F/c21-14-8-10-15-13(11-14)7-9-17-16-5-1-3-12-4-2-6-18(19(12)16)20(15)17/h1-11H |
Clave InChI |
BMSCBOZOHUSPGD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C=C(C=C5)F |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C=C(C=C5)F |
Otros números CAS |
129286-37-9 |
Sinónimos |
10-fluorobenzo(j)fluoranthene 10F-B(j)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



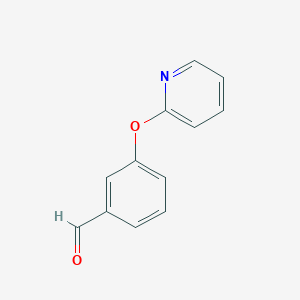
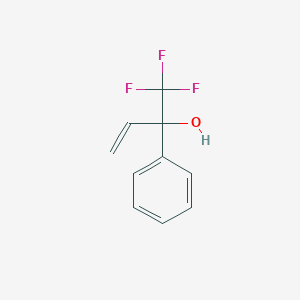
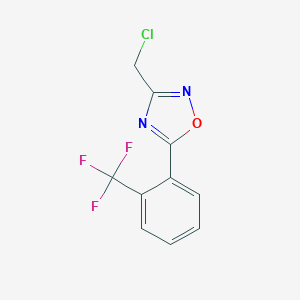
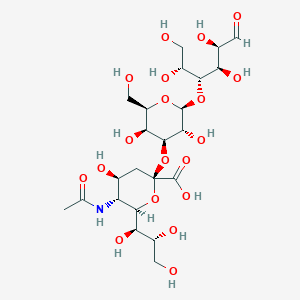

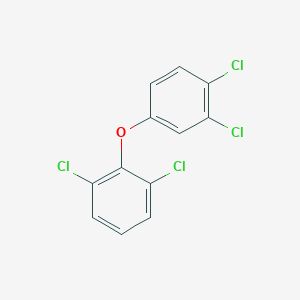

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
